

A Technical Guide to the Spectroscopic Characterization of Zephyranthine

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Compound of Interest

Compound Name: Zephyranthine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Amaryllidaceae alkaloid, **Zephyranthine**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from the peer-reviewed literature, specifically the work of Zhao et al. (2021) on the enantioselective synthesis of (-)-**Zephyranthine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the reported ^1H and ^{13}C NMR data for (-)-**Zephyranthine**.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for (-)-**Zephyranthine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.81	s	H-10	
6.64	s	H-7	
5.91	s	-OCH ₂ O-	
5.43	d	4.8	H-1
4.14	d	13.2	H-6 α
3.84	brs	OH	
3.69	t	4.8	
3.42	d	13.2	
3.09	dd	12.0, 4.8	H-4a
2.80	d	11.4	H-12
2.61-2.55	m	H-4	
2.45	d	11.4	
1.88-1.82	m	H-3	

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for (-)-Zephyranthine

Chemical Shift (δ) ppm	Assignment
146.5	C-9
146.3	C-8
131.9	C-6a
126.9	C-10a
108.3	C-10
104.9	C-7
100.9	-OCH ₂ O-
71.5	C-2
69.1	C-1
61.9	C-11
57.8	C-6
54.1	C-4a
48.9	C-12
31.5	C-4
29.7	C-3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for (-)-Zephyranthine

Wavenumber (cm ⁻¹)	Description
3448	O-H stretching
2923, 2853	C-H stretching
1605, 1488, 1465	Aromatic C=C stretching
1247	C-O stretching
1038	C-N stretching
935	=C-H bending (out of plane)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of a molecule.

Table 4: High-Resolution Mass Spectrometry Data for (-)-**Zephyranthine**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	288.1230	288.1232

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific details, refer to the supporting information of Zhao et al., Chem. Sci., 2021, 12, 9452.

4.1. NMR Spectroscopy

- Instrumentation: A Bruker AVANCE III 400 MHz spectrometer was used.
- Sample Preparation: The sample of (-)-**Zephyranthine** was dissolved in deuterated chloroform (CDCl₃).

- Data Acquisition: ^1H NMR spectra were recorded at 400 MHz and ^{13}C NMR spectra were recorded at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl_3 at δ 7.26 ppm for ^1H and CDCl_3 at δ 77.16 ppm for ^{13}C).

4.2. IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used.
- Sample Preparation: The spectrum was recorded on a solid sample.
- Data Acquisition: The spectrum was acquired over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

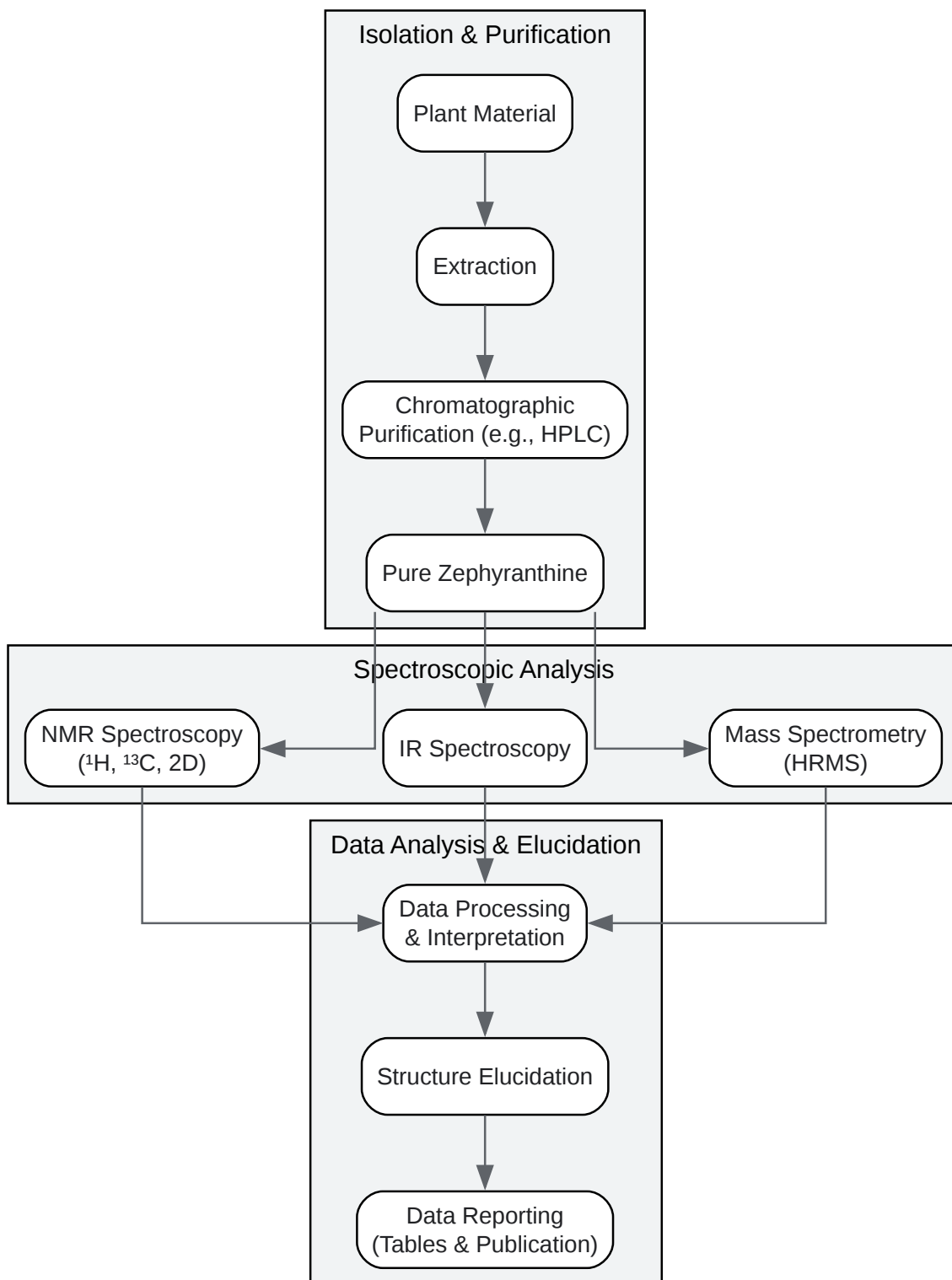
4.3. Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was used.
- Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
- Data Acquisition: The data was acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Zephyranthine**.

Workflow for Spectroscopic Analysis of Zephyranthine

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Caption: A generalized workflow from natural product isolation to spectroscopic analysis and structural elucidation.

This guide provides essential spectroscopic data and procedural outlines for researchers working with **Zephyranthine**. Adherence to detailed experimental protocols and careful data interpretation are paramount for accurate structural confirmation and further investigation of this promising natural product.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Zephyranthine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682422#spectroscopic-data-of-zephyranthine-nmr-ir-ms>]

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